3-Cyano-7-éthoxycoumarine

Vue d'ensemble

Description

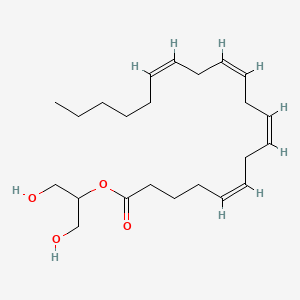

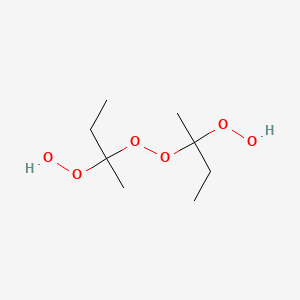

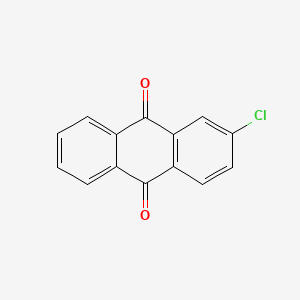

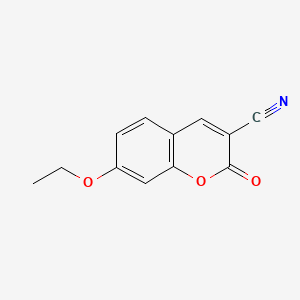

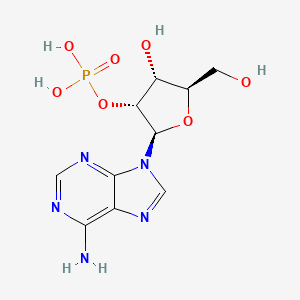

Le 3-cyano-7-éthoxycoumarine est un composé fluorescent largement utilisé comme substrat dans les dosages biochimiques. Il est particulièrement connu pour son rôle dans les études sur l'enzyme cytochrome P450, où il sert de sonde pour mesurer l'activité enzymatique. Le composé a la formule moléculaire C12H9NO3 et une masse molaire de 215,20 g/mol .

Applications De Recherche Scientifique

3-Cyano-7-ethoxycoumarin is extensively used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a fluorescent probe in microsomal dealkylase studies and cytochrome P450 enzyme assays

Biology: Employed in studies involving enzyme inhibition and drug-drug interactions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism of drugs by cytochrome P450 enzymes.

Mécanisme D'action

Target of Action

3-Cyano-7-ethoxycoumarin is a fluorescent substrate primarily for Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1A2 (CYP1A2), Cytochrome P450 2C9 (CYP2C9), and Cytochrome P450 2C19 (CYP2C19) . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. When metabolized by these enzymes, it undergoes a transformation that results in the generation of a blue fluorescent product . This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .

Biochemical Pathways

The primary biochemical pathway involved is the cytochrome P450 enzymatic pathway. This pathway is responsible for the oxidative metabolism of various substances, including drugs, toxins, and endogenous compounds. The metabolism of 3-Cyano-7-ethoxycoumarin by the P450 enzymes results in the production of a fluorescent compound, allowing for the visualization and quantification of enzyme activity .

Result of Action

The primary result of the action of 3-Cyano-7-ethoxycoumarin is the generation of a blue fluorescent product upon metabolism by the target P450 enzymes . This fluorescence can be used as a marker of enzyme activity, providing a valuable tool for studying the function and regulation of the P450 enzymes .

Action Environment

The action of 3-Cyano-7-ethoxycoumarin is influenced by various environmental factors. For instance, the pH of the environment can impact the fluorescence of the product . Additionally, the compound should be stored at room temperature and protected from light to maintain its stability

Analyse Biochimique

Biochemical Properties

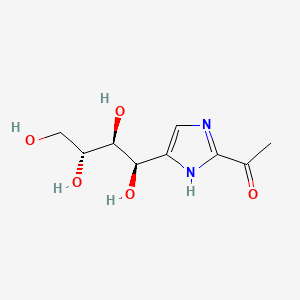

3-Cyano-7-ethoxycoumarin serves as a substrate for several cytochrome P450 enzymes, including cytochrome P450 1A1, cytochrome P450 1A2, cytochrome P450 2C9, and cytochrome P450 2C19 . When metabolized by these enzymes, 3-Cyano-7-ethoxycoumarin is converted into 3-cyano-7-hydroxycoumarin, a fluorescent product. This conversion allows researchers to monitor enzyme activity through fluorescence measurements. The interactions between 3-Cyano-7-ethoxycoumarin and these enzymes are crucial for studying drug metabolism and enzyme inhibition.

Cellular Effects

3-Cyano-7-ethoxycoumarin influences various cellular processes by acting as a substrate for cytochrome P450 enzymes. In cells expressing these enzymes, the compound is metabolized, leading to the production of fluorescent metabolites . This process can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the activity of cytochrome P450 enzymes in hepatocytes can be monitored using 3-Cyano-7-ethoxycoumarin, providing insights into liver function and drug interactions .

Molecular Mechanism

The molecular mechanism of 3-Cyano-7-ethoxycoumarin involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of these enzymes, where it undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin . This reaction is highly specific and allows for the continuous monitoring of enzyme activity. The fluorescent properties of the product enable researchers to quantify enzyme activity and study the effects of enzyme inhibitors or activators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyano-7-ethoxycoumarin can change over time. The compound is stable under normal storage conditions but can degrade when exposed to light or extreme pH . Over time, the fluorescence intensity of the metabolite 3-cyano-7-hydroxycoumarin may decrease, affecting the accuracy of measurements. Long-term studies have shown that 3-Cyano-7-ethoxycoumarin can be used to monitor enzyme activity in vitro and in vivo, providing valuable data on enzyme kinetics and drug interactions .

Dosage Effects in Animal Models

The effects of 3-Cyano-7-ethoxycoumarin vary with different dosages in animal models. At low doses, the compound is effectively metabolized by cytochrome P450 enzymes, producing measurable fluorescence . At high doses, the compound may exhibit toxic effects, including enzyme inhibition and cellular damage . Studies in animal models have shown that the optimal dosage of 3-Cyano-7-ethoxycoumarin depends on the specific enzyme being studied and the desired sensitivity of the assay .

Metabolic Pathways

3-Cyano-7-ethoxycoumarin is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin, which can further undergo glucuronidation, sulfation, and other modifications . These metabolic pathways are essential for understanding the compound’s role in drug metabolism and its interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, 3-Cyano-7-ethoxycoumarin is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is taken up by cells expressing cytochrome P450 enzymes . Once inside the cell, 3-Cyano-7-ethoxycoumarin is localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The distribution of the compound within tissues depends on factors such as enzyme expression levels and tissue permeability .

Subcellular Localization

3-Cyano-7-ethoxycoumarin is primarily localized to the endoplasmic reticulum within cells . This localization is directed by the targeting signals of cytochrome P450 enzymes, which are anchored to the endoplasmic reticulum membrane . The subcellular localization of 3-Cyano-7-ethoxycoumarin is crucial for its function as a substrate for these enzymes, allowing for efficient metabolism and fluorescence detection.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 3-cyano-7-éthoxycoumarine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 7-éthoxycoumarine avec le bromure de cyanogène. La réaction se produit généralement en présence d'une base comme l'hydroxyde de sodium, dans des conditions de température contrôlées .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir la cohérence et la pureté. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie pour atteindre la qualité souhaitée .

Types de réactions :

Réactifs et conditions courants :

Substitution : Des bases telles que l'hydroxyde de sodium ou le carbonate de potassium sont utilisées dans les réactions de substitution.

Principaux produits :

Oxydation : Le principal produit formé est le 3-cyano-7-hydroxycoumarine.

Substitution : Selon le nucléophile utilisé, divers dérivés de coumarine substitués peuvent être formés.

4. Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés fluorescentes. Certaines applications clés incluent :

Chimie : Utilisé comme sonde fluorescente dans les études de désalkylase microsomale et les dosages enzymatiques du cytochrome P450

Biologie : Employé dans des études impliquant l'inhibition enzymatique et les interactions médicamenteuses.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les enzymes du cytochrome P450. Après liaison au site actif de ces enzymes, il subit un clivage enzymatique, conduisant à la formation d'un produit fluorescent, le 3-cyano-7-hydroxycoumarine. Cette fluorescence peut être mesurée pour quantifier l'activité enzymatique . Les cibles moléculaires comprennent les isoformes du cytochrome P450 telles que CYP1A1, CYP1A2, CYP2C9 et CYP2C19 .

Composés similaires :

7-Éthoxycoumarine : Un autre dérivé coumarinique fluorescent utilisé dans des dosages enzymatiques similaires.

3-Cyanocoumarine : Un composé structurellement apparenté avec des applications similaires dans les études de fluorescence.

7-Méthoxycoumarine : Utilisé comme sonde fluorescente dans divers dosages biochimiques.

Unicité : Le this compound est unique en raison de son interaction spécifique avec plusieurs isoformes du cytochrome P450 et de sa sensibilité élevée dans les dosages basés sur la fluorescence. Cela en fait un outil précieux pour l'étude de la cinétique enzymatique et du métabolisme des médicaments .

Comparaison Avec Des Composés Similaires

7-Ethoxycoumarin: Another fluorescent coumarin derivative used in similar enzyme assays.

3-Cyanocoumarin: A structurally related compound with similar applications in fluorescence studies.

7-Methoxycoumarin: Used as a fluorescent probe in various biochemical assays.

Uniqueness: 3-Cyano-7-ethoxycoumarin is unique due to its specific interaction with multiple cytochrome P450 isoforms and its high sensitivity in fluorescence-based assays. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .

Propriétés

IUPAC Name |

7-ethoxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFGHMIAFYQSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151844 | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117620-77-6 | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANO-7-ETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)